2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
CAS No.: 306955-85-1
Cat. No.: VC2330695
Molecular Formula: C14H10F3NO4S
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306955-85-1 |
|---|---|
| Molecular Formula | C14H10F3NO4S |
| Molecular Weight | 345.3 g/mol |
| IUPAC Name | 2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid |
| Standard InChI | InChI=1S/C14H10F3NO4S/c15-14(16,17)9-4-3-5-10(8-9)23(21,22)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20) |
| Standard InChI Key | STTDXJDJQQYOPK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid has the molecular formula C₁₄H₁₀F₃NO₄S with a molecular weight of 345.3 g/mol . The molecule contains several key structural elements:
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A benzoic acid core (ortho-substituted)
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A sulfonamide linkage (-SO₂NH-)
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A meta-trifluoromethyl phenyl group
The compound's structure can be understood as a 2-aminobenzoic acid derivative where the amino group is connected to a 3-(trifluoromethyl)phenyl ring via a sulfonyl bridge. This creates a complex three-dimensional arrangement with significant implications for its chemical behavior and biological interactions.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid:
The trifluoromethyl group significantly influences the compound's properties by increasing lipophilicity while the sulfonamide group introduces potential hydrogen bonding sites. The carboxylic acid group provides acidic character and reactivity for further derivatization. These structural elements collectively determine the compound's solubility, acidity, and potential interactions with biological targets.
Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid is determined by its three key functional groups:
These functional groups provide multiple handles for potential modification, making the compound versatile for derivative synthesis and structure-activity relationship studies.
Biological Activity and Applications
Structure-Activity Insights from Related Compounds
Research on related compounds with trifluoromethyl and sulfonyl groups provides valuable insights into potential applications of 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid. For instance, compounds with trifluoromethyl-phenyl moieties have demonstrated antibacterial and anti-cancer activities, with significant effect against specific bacteria and cancer cell lines .
Some related compounds have shown the ability to down-regulate genes like PALB2, BRCA1, BRCA2, EGFR, and KRAS in various cancer cell lines, suggesting potential mechanisms for anti-cancer activity . Additionally, molecular docking studies with similar compounds have indicated promising inhibition of bacterial enzymes and human proteins relevant to disease processes.
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3, Respiratory system | H335: May cause respiratory irritation |
Future Research Directions
Comprehensive Characterization
Further research is needed to fully characterize 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid, including:
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Detailed spectroscopic analysis (NMR, IR, MS, UV-Vis)
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X-ray crystallography to determine precise three-dimensional structure
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Solubility profiles in various solvents and physiological conditions
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pKa determination and ionization behavior
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Stability studies under different storage and experimental conditions
Biological Activity Screening
Systematic evaluation of biological activities would significantly enhance understanding of this compound's potential applications:
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Antimicrobial activity screening against various bacterial, fungal, and viral pathogens
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Anti-cancer activity against diverse cancer cell lines
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Enzyme inhibition assays with specific targets of interest
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Anti-inflammatory and immunomodulatory potential assessment
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Structure-activity relationship studies through systematic modification
Synthetic Methodology Development
Development of efficient, scalable synthesis methods for 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid would facilitate its research applications and potential commercial development. This includes:
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Optimization of reaction conditions for improved yields
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Alternative synthetic routes with more accessible starting materials
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Green chemistry approaches to minimize environmental impact
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Process development for larger-scale production
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